An In-depth Technical Guide to the Synthesis and Inferred Properties of 4-Methyl-2-(methylthio)phenol
An In-depth Technical Guide to the Synthesis and Inferred Properties of 4-Methyl-2-(methylthio)phenol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 4-Methyl-2-(methylthio)phenol, a molecule of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document focuses on its synthesis, leveraging established chemical principles and providing a comprehensive protocol. Furthermore, this guide offers an expert analysis of its anticipated chemical and physical properties, structural characteristics, and reactivity, based on well-understood principles of physical organic chemistry and comparison with its structural analogs.
Structural Elucidation and Chemical Identity
4-Methyl-2-(methylthio)phenol is an aromatic organic compound featuring a phenol ring substituted with a methyl group at the para-position and a methylthio group at the ortho-position relative to the hydroxyl group.
Molecular Structure:
Caption: 2D structure of 4-Methyl-2-(methylthio)phenol.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-2-(methylthio)phenol | Inferred |
| Molecular Formula | C₈H₁₀OS | Calculated |
| Molecular Weight | 154.23 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Predicted Boiling Point | >200 °C | Inferred from structural analogs |
| Predicted Melting Point | Solid at room temperature | Inferred from structural analogs |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | Inferred from structural analogs |
Synthesis of 4-Methyl-2-(methylthio)phenol
The primary known synthetic route to 4-Methyl-2-(methylthio)phenol involves the direct ortho-thiomethylation of p-cresol. This electrophilic substitution reaction is facilitated by the activation of the aromatic ring by the hydroxyl group.
Synthetic Workflow
The synthesis proceeds via the reaction of p-cresol with dimethyl disulfide in the presence of a strong acid catalyst.
Caption: Synthetic workflow for 4-Methyl-2-(methylthio)phenol.
Detailed Experimental Protocol
The following protocol is adapted from a known procedure for the synthesis of 4-methyl-2-(methylthio)-phenol.[1]
Materials:
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p-Cresol
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Dimethyl disulfide (DMDS)
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Concentrated Sulfuric Acid (H₂SO₄)
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Toluene
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Aluminum turnings
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Dichloromethane (DCM) or other suitable extraction solvent
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography elution
Instrumentation:
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Round-bottom flask with reflux condenser
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Heating mantle
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
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Drying of p-Cresol: A mixture of p-cresol and toluene is distilled to remove any residual water.[1]
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Activation: To the dried p-cresol, aluminum turnings are added, and the mixture is heated to 150-160 °C until the evolution of hydrogen gas ceases. This step likely forms an aluminum phenoxide, which may act as a Lewis acid catalyst or be involved in the reaction mechanism.[1]
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Thiomethylation Reaction: Methyldisulfide is added to the reaction mixture, which is then heated at reflux (approximately 160 °C) overnight.[1]
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Work-up:
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After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent like dichloromethane.
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The organic layers are combined and washed with brine.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator.
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-
Purification: The crude product is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically effective for separating the desired product from unreacted starting materials and byproducts.
Self-Validation and Causality:
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Drying of p-cresol: The removal of water is crucial as it can interfere with the acidic catalyst and potentially lead to unwanted side reactions.
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Use of Aluminum Turnings: The in-situ formation of an aluminum phenoxide can enhance the electrophilicity of the sulfur species derived from dimethyl disulfide, thereby promoting the electrophilic substitution on the electron-rich phenol ring.
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Overnight Reflux: The extended reaction time at an elevated temperature is necessary to drive the reaction to completion, as the thiomethylation of phenols can be a slow process.
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Aqueous Work-up: This step is essential to remove the acid catalyst and any water-soluble byproducts.
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Chromatographic Purification: This is a standard and effective method for isolating the target compound from a mixture of reactants, products, and byproducts, ensuring a high purity of the final product.
Inferred Chemical Properties and Reactivity
In the absence of direct experimental data, the chemical properties and reactivity of 4-Methyl-2-(methylthio)phenol can be inferred from its structure and by comparison with related molecules such as p-cresol, 2-methylphenol, and thioanisole.
Table 2: Comparison of Related Compounds for Property Inference
| Compound | Key Structural Features | Known Properties Relevant for Inference |
| p-Cresol | Phenolic -OH, para-methyl group | The hydroxyl group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The methyl group is a weak activating, ortho-, para-director. |
| 2-Methylphenol | Phenolic -OH, ortho-methyl group | Steric hindrance from the ortho-methyl group can influence the accessibility of the adjacent positions. |
| Thioanisole | Methylthio group on a benzene ring | The methylthio group is an activating, ortho-, para-director for electrophilic aromatic substitution. |
Reactivity Insights:
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Phenolic Acidity: The hydroxyl group will be acidic, with a pKa likely similar to that of other cresol derivatives.
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Electrophilic Aromatic Substitution: The aromatic ring is highly activated by the strongly electron-donating hydroxyl group and the moderately activating methyl and methylthio groups. Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) are expected to occur readily at the positions ortho and para to the hydroxyl group that are not already substituted. The primary sites for further substitution would be the positions ortho to the hydroxyl group.
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Oxidation of the Thioether: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone with appropriate oxidizing agents (e.g., hydrogen peroxide, m-CPBA).
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Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.
Potential Applications in Research and Development
Given its structure, 4-Methyl-2-(methylthio)phenol could serve as a valuable intermediate in several areas of chemical research and drug development:
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Agrochemicals: Phenolic compounds and thioethers are common moieties in pesticides and herbicides.[2]
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Pharmaceuticals: The substituted phenol scaffold is a key component in a wide range of biologically active molecules. The introduction of a methylthio group can modulate the lipophilicity and metabolic stability of a potential drug candidate.
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Material Science: Phenolic resins and polymers with specific functionalities can be synthesized using substituted phenols as monomers.
Safety and Handling
While specific toxicity data for 4-Methyl-2-(methylthio)phenol is not available, it should be handled with the care appropriate for a substituted phenol and a thioether.
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Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[3][4]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[3][4]
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Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methyl-2-(methylthio)phenol represents an interesting synthetic target with potential applications in various fields of chemistry. While detailed experimental characterization is scarce in the public domain, its synthesis via ortho-thiomethylation of p-cresol is achievable. The predicted chemical properties, based on established principles of organic chemistry, suggest a reactive and versatile molecule. This guide provides a solid foundation for researchers and scientists interested in the synthesis and potential utility of this compound, while also highlighting the need for further experimental investigation to fully characterize its properties and potential.
References
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PrepChem. Synthesis of 4-methyl-2-(methylthio)-phenol. Available from: [Link]
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ResearchGate. Synthesis of 4-Methylthiophenol. Available from: [Link]
- Apollo Scientific. 4-Methylthiophenol Safety Data Sheet. Not directly available for the target compound, but provides general guidance for similar structures.
